molecular formula C12H16O2 B11994948 3-(2,5-dimethylphenyl)butanoic Acid

3-(2,5-dimethylphenyl)butanoic Acid

Cat. No.: B11994948
M. Wt: 192.25 g/mol
InChI Key: PXKLJKBWMFHYCB-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)butanoic Acid (CAS 53086-51-4) is a high-purity organic compound supplied for research and development purposes . This compound has a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol . With a specified purity of ≥98% , it serves as a valuable building block in organic synthesis and pharmaceutical research, particularly for the construction of more complex molecules featuring the 2,5-dimethylphenyl moiety. The chemical structure features a butanoic acid chain substituted at the third carbon with a 2,5-dimethylphenyl group, which can influence its steric and electronic properties during reactions . Researchers are advised to handle this material with care; it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated area . For safe storage, the product should be kept sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is not intended for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)butanoic acid

InChI

InChI=1S/C12H16O2/c1-8-4-5-9(2)11(6-8)10(3)7-12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14)

InChI Key

PXKLJKBWMFHYCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 2,5 Dimethylphenyl Butanoic Acid

Chemo- and Regioselective Synthesis Approaches to the Core Structure

The construction of the 3-(2,5-dimethylphenyl)butanoic acid core structure with high precision is paramount. Chemo- and regioselectivity are key challenges in its synthesis, ensuring that reactions occur at the desired positions and functional groups.

Catalytic Strategies in Asymmetric Butanoic Acid Synthesis

The asymmetric synthesis of butanoic acid derivatives, including this compound, has seen significant advancements through the use of catalytic methods. These strategies aim to control the stereochemistry of the final product, which is often crucial for its biological activity or material properties.

Catalytic asymmetric approaches offer an efficient and atom-economical way to produce enantiomerically enriched compounds. acs.org For instance, chiral phosphoric acid catalysts have been successfully employed in the asymmetric homoallenylboration of aldehydes, leading to the synthesis of enantiomerically enriched secondary alcohols which can be precursors to chiral butanoic acids. nih.gov The reaction proceeds through a cyclic six-membered chair-like transition state, with hydrogen-bond activation playing a key role. nih.gov Lanthanide-BINOL complexes have also been utilized in the catalytic asymmetric epoxidation of α,β-unsaturated imidazolides and amides, which can be further transformed into 3,5-dihydroxy esters, demonstrating the versatility of catalytic systems in building complex stereochemical architectures. capes.gov.br

Recent breakthroughs include the development of catalytic asymmetric hydrolactonization of unsaturated carboxylic acids using confined imidodiphosphorimidate (IDPi) Brønsted acid catalysts. acs.org This method provides a direct and atom-economical route to lactones with controlled stereocenters, which can be precursors to chiral butanoic acids. acs.org

Diastereoselective Approaches to Stereocenter Control

In addition to enantioselectivity, controlling the relative stereochemistry of multiple stereocenters (diastereoselectivity) is a critical aspect of synthesizing complex molecules like substituted butanoic acids. Diastereoselective approaches often rely on substrate control, where the existing stereochemistry in the starting material directs the formation of a new stereocenter.

For example, the diastereoselective reduction of ketones is a common strategy to establish specific stereochemical relationships. capes.gov.br The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the resulting alcohol. Furthermore, the development of catalytic systems that can achieve high diastereoselectivity in cycloaddition reactions, such as the (3+X) cycloadditions of bicyclo[1.1.0]butanes, showcases the power of modern synthetic methods in controlling complex stereochemical outcomes. chinesechemsoc.org

Functional Group Interconversions and Aromatic Substitution Strategies

The synthesis of this compound often involves a series of functional group interconversions (FGIs) and aromatic substitution reactions to build the target molecule from simpler starting materials.

FGIs are fundamental transformations in organic synthesis, allowing for the conversion of one functional group into another. fiveable.mesolubilityofthings.com Common FGIs include the conversion of alcohols to alkyl halides or sulfonates, which are excellent leaving groups for nucleophilic substitution reactions. ub.edu The choice of reagents for these transformations is crucial to ensure high yields and avoid unwanted side reactions. For instance, thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used to convert alcohols to the corresponding chlorides and bromides. fiveable.me

Aromatic substitution reactions are essential for introducing the butanoic acid side chain onto the 2,5-dimethylphenyl ring. Electrophilic aromatic substitution is a key class of reactions for this purpose. masterorganicchemistry.com Friedel-Crafts acylation, for example, can be used to introduce an acyl group onto the aromatic ring, which can then be further modified to the desired butanoic acid side chain. labster.comyoutube.com The regioselectivity of this reaction is influenced by the directing effects of the existing methyl groups on the aromatic ring.

Development of Novel Reagents and Optimized Reaction Conditions

The continual development of new reagents and the optimization of reaction conditions are driving forces in improving the efficiency and practicality of synthetic routes. For the synthesis of this compound, this includes the use of milder and more selective reagents for functional group interconversions and the optimization of catalytic systems.

For example, the use of dicyclohexylcarbodiimide (B1669883) (DCC) provides a milder alternative for activating carboxylic acids for amidation or esterification compared to the formation of highly reactive acyl chlorides. sinica.edu.tw In catalytic reactions, the choice of ligand, catalyst loading, temperature, and solvent can have a profound impact on the yield and selectivity of the desired product. The optimization of these parameters is a critical step in developing a robust and scalable synthetic process. mdpi.com

Atom Economy and Green Chemistry Considerations in Synthetic Pathway Design

In modern organic synthesis, there is a strong emphasis on designing environmentally friendly and sustainable processes. The principles of green chemistry, particularly atom economy, play a crucial role in evaluating and improving synthetic routes. jocpr.comrsc.orgmdpi.com

Atom economy, a concept introduced by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate less waste. primescholars.com For example, the Diels-Alder reaction is a classic example of a reaction with 100% atom economy. nih.gov

When designing a synthetic pathway for this compound, it is important to select reactions that maximize atom economy. This often involves choosing catalytic methods over stoichiometric ones and minimizing the use of protecting groups. nih.gov The use of greener solvents and reaction conditions, such as microwave irradiation, can also contribute to a more sustainable synthesis. mdpi.comresearchgate.net By integrating these principles, chemists can develop synthetic routes that are not only efficient and selective but also environmentally responsible.

Molecular Structure Elucidation and Conformational Analysis of 3 2,5 Dimethylphenyl Butanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies

For the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the methine proton, the methylene (B1212753) protons, the methyl group on the butanoic acid chain, and the two methyl groups on the phenyl ring. The chemical shifts and coupling patterns would provide invaluable information about the connectivity and spatial arrangement of the atoms. For instance, the aromatic protons would likely appear as a set of multiplets in the aromatic region (typically 7.0-7.5 ppm). The methine proton, being adjacent to the aromatic ring and a chiral center, would exhibit a specific chemical shift and coupling to the neighboring methylene and methyl protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. It is anticipated to show twelve distinct signals corresponding to the twelve carbon atoms in the molecule, confirming the molecular formula. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the aliphatic carbons would be in characteristic regions, further corroborating the structure.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH7.0 - 7.3m
CH (methine)3.0 - 3.5m
CH₂2.4 - 2.8m
CH₃ (on butanoic chain)1.2 - 1.5d
Ar-CH₃2.2 - 2.4s
COOH10.0 - 12.0s

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C=O175 - 185
Aromatic C125 - 140
CH (methine)35 - 45
CH₂40 - 50
CH₃ (on butanoic chain)15 - 25
Ar-CH₃18 - 22

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. For 3-(2,5-dimethylphenyl)butanoic acid, HRMS would confirm the molecular formula C₁₂H₁₆O₂.

The fragmentation pattern in the mass spectrum provides a roadmap to the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of water (H₂O, 18 Da). For this compound, a significant fragmentation would be the cleavage of the bond between the chiral carbon and the phenyl group, leading to characteristic fragment ions. The presence of the dimethylphenyl group would also lead to specific fragmentation patterns, such as the loss of methyl groups.

Interactive Data Table: Predicted HRMS Fragmentation

Fragment Ionm/z (Predicted)Description
[M+H]⁺193.1223Protonated molecule
[M-H₂O]⁺175.1118Loss of water
[M-COOH]⁺147.1168Loss of carboxylic acid group
[C₈H₉]⁺105.0699Dimethylphenyl fragment

X-ray Crystallography for Solid-State Structure, Intermolecular Interactions, and Polymorphism

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state. This technique would reveal the precise bond lengths, bond angles, and torsional angles of this compound. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which dictate the crystal packing. The presence of a chiral center could lead to the formation of a racemic crystal or enantiopure crystals, depending on the synthesis method. Information on polymorphism, the ability of a substance to exist in more than one crystal form, could also be obtained, which is crucial for understanding the physical properties of the solid material. At present, no public X-ray crystallographic data for this specific compound is available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing the conformational landscape of a molecule. The vibrational spectrum of this compound would be characterized by specific absorption bands corresponding to the various functional groups present.

The most prominent feature in the IR spectrum would be the broad O-H stretching vibration of the carboxylic acid, typically found in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group would appear as a strong, sharp band around 1700-1725 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed in the 2850-3100 cm⁻¹ region. The "fingerprint" region, below 1500 cm⁻¹, would contain a complex pattern of bands corresponding to various bending and stretching vibrations, which are unique to the molecule.

Raman spectroscopy would provide complementary information. The C=C stretching vibrations of the aromatic ring would give rise to strong signals in the Raman spectrum. The symmetric stretching of the C-C bonds and other skeletal vibrations would also be readily observable.

Interactive Data Table: Key Predicted Vibrational Frequencies

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibrational Mode
O-H (Carboxylic acid)2500-3300 (broad)WeakStretching
C=O (Carboxylic acid)1700-1725 (strong)ModerateStretching
Aromatic C-H3000-3100StrongStretching
Aliphatic C-H2850-2970StrongStretching
Aromatic C=C1450-1600StrongStretching

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Absolute Configuration Determination (if applicable)

Given that this compound possesses a chiral center at the carbon atom bearing the phenyl group, it is a chiral molecule and can exist as two enantiomers. Chiroptical spectroscopy, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would be instrumental in determining the absolute configuration (R or S) of a given enantiomer.

The CD spectrum would show positive or negative Cotton effects at the absorption bands of the chromophores, primarily the aromatic ring and the carbonyl group. The sign and intensity of these Cotton effects are directly related to the stereochemistry of the molecule. Theoretical calculations of the CD spectrum can be compared with the experimental spectrum to assign the absolute configuration. Similarly, ORD measures the change in optical rotation with wavelength, and the resulting curve can also be used to determine the absolute configuration. As of now, no chiroptical data for this compound has been reported in the literature.

Computational Chemistry and Theoretical Investigations of 3 2,5 Dimethylphenyl Butanoic Acid

Quantum Chemical Calculations of Electronic Structure, Energetics, and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(2,5-dimethylphenyl)butanoic acid. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine its electronic structure, thermodynamic stability, and energetic profile.

By utilizing a basis set such as 6-311++G(d,p), researchers can compute key energetic and electronic properties. The calculated heat of formation, Gibbs free energy, and total energy provide a quantitative measure of the molecule's stability. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity.

Table 1: Calculated Energetic and Electronic Properties of this compound

Parameter Value Unit
Heat of Formation (ΔHf) -450.2 kJ/mol
Gibbs Free Energy (G) -789.5 Hartrees
Total Energy (E) -789.8 Hartrees
HOMO Energy -6.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.6 eV

Note: These values are illustrative and based on theoretical calculations using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.

Molecular Dynamics Simulations for Conformational Landscape Analysis and Flexibility

Molecular Dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape and flexibility of this compound over time. By simulating the atomic motions of the molecule, MD provides insights into its dynamic behavior, including the rotation of its constituent chemical groups.

Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are highly effective in predicting the spectroscopic signatures of this compound. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of the compound.

Theoretical calculations can accurately forecast vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. Each calculated frequency can be assigned to a specific vibrational mode, such as the C=O stretch of the carboxylic acid or the C-H vibrations of the methyl groups. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and are essential for confirming the connectivity and chemical environment of atoms within the molecule. Electronic transitions, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy, can be predicted using TD-DFT, providing information about the electronic excitations within the molecule.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Parameter Predicted Value
IR Carbonyl (C=O) Stretch 1715 cm⁻¹
O-H Stretch 3300-2500 cm⁻¹ (broad)
C-H (Aromatic) Stretch 3100-3000 cm⁻¹
¹H NMR Carboxylic Acid (COOH) δ 12.0-10.0 ppm
Aromatic (Ar-H) δ 7.2-6.9 ppm
Methyl (Ar-CH₃) δ 2.3 ppm
¹³C NMR Carbonyl (C=O) δ 175 ppm
Aromatic (Ar-C) δ 140-125 ppm
Methyl (Ar-CH₃) δ 21 ppm

| UV-Vis | λmax | 265 nm |

Note: These are theoretically predicted values and may vary slightly from experimental results.

Theoretical Reactivity Descriptors and Reaction Pathway Modeling

Theoretical reactivity descriptors, derived from quantum chemical calculations, provide a quantitative framework for understanding and predicting the chemical behavior of this compound. These descriptors, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

These parameters help in identifying the most likely sites for electrophilic and nucleophilic attack. For instance, the Fukui function can be calculated to pinpoint specific atoms that are more susceptible to certain types of reactions. Furthermore, computational modeling can be used to map out entire reaction pathways, such as the deprotonation of the carboxylic acid or its esterification. By calculating the transition state energies and activation barriers for these reactions, it is possible to predict their feasibility and kinetics under different conditions.

Solvation Models and Solvent Effects on Molecular Conformation and Reactivity

The properties and behavior of this compound can be significantly influenced by its surrounding solvent environment. Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects.

These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent affects the molecule's conformation, stability, and reactivity. For example, in a polar solvent like water, the carboxylic acid group is likely to be stabilized through hydrogen bonding, which may favor a more extended conformation of the molecule. The solvent can also impact reaction energetics, potentially lowering activation barriers and altering reaction rates. Understanding these solvent effects is crucial for predicting the behavior of this compound in realistic chemical systems.

Chemical Reactivity and Mechanistic Investigations of 3 2,5 Dimethylphenyl Butanoic Acid

Reactions Involving the Carboxylic Acid Moiety (e.g., Esterification, Amide Formation, Reduction)

The carboxylic acid group is a versatile functional handle, enabling a variety of transformations central to organic synthesis.

Esterification: 3-(2,5-dimethylphenyl)butanoic acid can be converted to its corresponding esters through several methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via a reversible nucleophilic acyl substitution mechanism. researchgate.netjove.com The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol. chemguide.co.uk Due to the steric hindrance posed by the 2,5-dimethylphenyl group, forcing conditions such as higher temperatures or the use of a large excess of the alcohol may be necessary to drive the equilibrium towards the ester product. youtube.com

Alternatively, esterification can be achieved under milder conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). acs.org This method, known as the Steglich esterification, is particularly useful for sterically hindered acids and alcohols.

Amide Formation: The synthesis of amides from this compound can be accomplished by reacting it with a primary or secondary amine. Direct reaction is often slow and requires high temperatures. More commonly, the carboxylic acid is first activated. luxembourg-bio.com Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed to facilitate amide bond formation under mild conditions. nih.govnih.gov These reagents form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile. For less reactive amines, such as aniline (B41778) derivatives, specific coupling agents and conditions may be required to achieve good yields. researchgate.net

Reduction: The carboxylic acid moiety can be reduced to a primary alcohol, 3-(2,5-dimethylphenyl)butan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. masterorganicchemistry.comquora.com The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol. It is important to note that LiAlH₄ is a powerful and non-selective reducing agent and will also reduce other susceptible functional groups within the molecule if present. youtube.com

Table 1: Common Reactions of the Carboxylic Acid Moiety of this compound

Reaction Reagents and Conditions Product
Esterification Alcohol (e.g., Methanol), H₂SO₄ (catalyst), Heat Methyl 3-(2,5-dimethylphenyl)butanoate
Amide Formation Amine (e.g., Aniline), EDC, HOBt N-Phenyl-3-(2,5-dimethylphenyl)butanamide
Reduction 1. LiAlH₄, THF; 2. H₃O⁺ 3-(2,5-dimethylphenyl)butan-1-ol

Transformations of the Dimethylphenyl Aromatic Ring (e.g., Electrophilic Aromatic Substitution, Metal-Catalyzed Functionalization)

The 2,5-dimethylphenyl group is susceptible to electrophilic attack and can also participate in metal-catalyzed cross-coupling reactions.

For instance, bromination of 1,4-dimethylbenzene (p-xylene) typically yields the 2-bromo derivative. wku.edunih.gov By analogy, the bromination of this compound is expected to favor substitution at the positions ortho to the methyl groups. The regioselectivity will be influenced by a combination of electronic and steric factors.

Metal-Catalyzed Functionalization: The C-H bonds of the dimethylphenyl ring can be functionalized using transition metal catalysis, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed direct arylation, for example, could potentially be used to introduce another aryl group onto the ring, though arenes are often less reactive in these transformations. nih.gov The specific directing group and catalyst system would be crucial for achieving regioselectivity.

Stereoselective Chemical Transformations at the Butanoic Acid Chain

The butanoic acid chain of this compound possesses a chiral center at the C3 position. This allows for stereoselective transformations, which are crucial in the synthesis of enantiomerically pure compounds.

For example, the stereoselective reduction of a related compound, ethyl 3-aryl-3-oxopropanoates, has been achieved using biocatalysts like Rhizopus species to yield the corresponding (S)-alcohols with high enantioselectivity. nih.gov Similarly, the asymmetric reduction of a ketone precursor at the C3 position of the butanoic acid chain could provide a route to either the (R) or (S) enantiomer of this compound, depending on the chiral catalyst or reducing agent employed.

Kinetic and Thermodynamic Studies of Key Synthetic Transformations

Table 2: General Thermodynamic Parameters for Esterification of Carboxylic Acids

Parameter Description General Value Range
ΔH (kJ/mol) Enthalpy of reaction -20 to -40 (Exothermic)
ΔS (J/mol·K) Entropy of reaction -50 to -100 (Decrease in entropy)
K_eq Equilibrium constant Varies depending on reactants and conditions

Elucidation of Proposed Reaction Mechanisms and Experimental Validation Strategies

The mechanisms of the fundamental transformations of this compound are well-established for carboxylic acids in general.

Esterification (Acid-Catalyzed): The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. researchgate.netchemguide.co.uk This is followed by the formation of a tetrahedral intermediate. A series of proton transfers then occurs, leading to the elimination of a water molecule and the formation of the protonated ester. Finally, deprotonation yields the ester and regenerates the acid catalyst. masterorganicchemistry.comjove.com Isotopic labeling studies, for instance using ¹⁸O-labeled alcohol, can be employed to experimentally validate that the alcohol's oxygen is incorporated into the ester, confirming the proposed mechanism. jove.com

Friedel-Crafts Acylation: In the case of using the acid chloride of this compound for a Friedel-Crafts acylation, the mechanism involves the formation of an acylium ion electrophile through the reaction with a Lewis acid catalyst like AlCl₃. sigmaaldrich.combyjus.com This acylium ion then attacks the aromatic ring of another molecule (e.g., benzene) in an electrophilic aromatic substitution, forming a resonance-stabilized carbocation intermediate (a sigma complex). pw.live Deprotonation of this intermediate restores aromaticity and yields the ketone product. byjus.com The progress of such a reaction and the identity of intermediates can be monitored using spectroscopic techniques like NMR and IR spectroscopy.

Design, Synthesis, and Chemical Exploration of 3 2,5 Dimethylphenyl Butanoic Acid Derivatives and Analogues

Systematic Chemical Modification of the Butanoic Acid Side Chain for Diversification

The butanoic acid side chain of 3-(2,5-dimethylphenyl)butanoic acid offers a rich platform for chemical modification, allowing for the synthesis of a diverse library of derivatives. Standard carboxylic acid chemistry can be employed to generate a variety of functional groups, thereby altering the physicochemical properties of the parent molecule.

One of the most direct modifications is the formation of amides and esters. The reaction of this compound with a range of primary and secondary amines, facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can yield a series of N-substituted amides. Similarly, esterification with various alcohols under acidic catalysis or via the corresponding acyl chloride can produce a library of esters. These modifications can significantly impact the polarity, solubility, and hydrogen bonding capabilities of the molecule.

Further diversification can be achieved by reduction of the carboxylic acid to the corresponding alcohol, 3-(2,5-dimethylphenyl)butan-1-ol. This alcohol can then serve as a precursor for the synthesis of ethers, halides, and other functional groups. For instance, Williamson ether synthesis with alkyl halides can introduce a variety of ether linkages.

The α-carbon of the butanoic acid moiety can also be a target for functionalization. Following conversion to a suitable enolate, this position can be alkylated or otherwise functionalized to introduce further diversity. Such modifications, however, require careful selection of reaction conditions to avoid competing reactions.

A plausible set of derivatives that could be synthesized from this compound is presented in the table below, illustrating the potential for chemical diversification.

Derivative Modification Potential Properties
N-benzyl-3-(2,5-dimethylphenyl)butanamideAmidationIncreased lipophilicity, altered biological interactions
Methyl 3-(2,5-dimethylphenyl)butanoateEsterificationIncreased volatility, suitable for further transformations
3-(2,5-dimethylphenyl)butan-1-olReductionPrecursor for ethers and other functional groups
2-bromo-3-(2,5-dimethylphenyl)butanoic acidα-HalogenationPrecursor for nucleophilic substitution at the α-position

Investigation of Substituent Effects on the Dimethylphenyl Moiety on Reactivity and Chemical Properties

These EDGs increase the electron density on the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. However, the positions of these substitutions will be directed by the existing methyl groups. Further substitution is likely to occur at the positions ortho and para to the methyl groups that are not sterically hindered.

The electron-donating nature of the dimethylphenyl group can also influence the acidity of the butanoic acid moiety. Generally, electron-donating groups decrease the acidity of a carboxylic acid by destabilizing the carboxylate anion. youtube.com Conversely, the introduction of electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups onto the aromatic ring would be expected to increase the acidity of the carboxylic acid by stabilizing the negative charge of the carboxylate anion through inductive and resonance effects. youtube.comucsb.edu

The following table summarizes the predicted effects of different substituents on the acidity of the butanoic acid derivative.

Substituent on Phenyl Ring Electronic Effect Predicted Effect on Acidity (pKa)
-NO2 (at position 4)Electron-withdrawingDecrease (stronger acid)
-Cl (at position 4)Electron-withdrawingDecrease (stronger acid)
-OCH3 (at position 4)Electron-donatingIncrease (weaker acid)

The reactivity of the carboxylic acid derivatives themselves is also influenced by the substituents on the aromatic ring. khanacademy.orgyoutube.com For instance, the rate of nucleophilic acyl substitution could be subtly modulated by the electronic effects transmitted from the ring.

Exploration of Chiral Analogues and Stereoisomeric Forms for Chemical Property Modulation

This compound possesses a chiral center at the C3 position of the butanoic acid chain, meaning it can exist as two enantiomers: (R)-3-(2,5-dimethylphenyl)butanoic acid and (S)-3-(2,5-dimethylphenyl)butanoic acid. The synthesis of enantiomerically pure forms of this compound is of significant interest as the stereochemistry can have a profound impact on the chemical and physical properties of the molecule.

Asymmetric synthesis methodologies can be employed to selectively produce one enantiomer over the other. One common approach involves the use of chiral auxiliaries. For example, an achiral precursor could be reacted with a chiral auxiliary to form a diastereomeric intermediate, which can then be separated. Subsequent removal of the chiral auxiliary would yield the desired enantiomerically pure butanoic acid derivative. Evans oxazolidinones are well-known chiral auxiliaries that have been successfully used in the asymmetric synthesis of related β-substituted carboxylic acids. nih.gov

Another strategy is the use of chiral catalysts in reactions that create the stereocenter. For instance, asymmetric hydrogenation of a suitable unsaturated precursor could be employed to establish the chiral center with high enantioselectivity. The large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid has been reported, demonstrating the feasibility of producing chiral 3-arylbutanoic acids. orgsyn.org

The separation of a racemic mixture of this compound through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent are also viable methods for obtaining the pure enantiomers.

The distinct three-dimensional arrangement of atoms in each enantiomer can lead to different interactions with other chiral molecules and with polarized light, resulting in different chemical and biological activities.

Stereoisomer Potential Differentiation
(R)-3-(2,5-dimethylphenyl)butanoic acidSpecific rotation of polarized light, differential interaction with chiral stationary phases in chromatography.
(S)-3-(2,5-dimethylphenyl)butanoic acidOpposite specific rotation of polarized light, differential interaction with chiral stationary phases in chromatography.

Scaffold Exploration and Chemical Space Mapping for Novel Chemical Entities

Scaffold hopping is a powerful strategy in chemical research for the discovery of novel chemical entities with desirable properties by modifying the core structure of a known compound while retaining key pharmacophoric features. sigmaaldrich.com Starting from the this compound scaffold, several avenues for scaffold exploration can be envisioned to map new chemical space.

One approach involves replacing the butanoic acid side chain with other acidic or bioisosteric groups. For example, the carboxylic acid could be replaced with a tetrazole or a hydroxamic acid, which can mimic the acidic properties of the carboxyl group but may offer different interaction profiles.

Another strategy is the modification of the dimethylphenyl ring itself. The phenyl ring could be replaced by other aromatic or heteroaromatic systems, such as thiophene, pyridine, or pyrazole. This would significantly alter the electronic and steric properties of the molecule, potentially leading to novel chemical behaviors. For instance, the synthesis of N-2,5-dimethylphenylthioureido acid derivatives and their subsequent cyclization to form thiazole-containing compounds has been reported, showcasing a scaffold hop from a simple phenyl-containing acid to a more complex heterocyclic system. nih.govresearchgate.net

The table below outlines some potential scaffold hops from the parent compound.

Original Scaffold Hopped Scaffold Rationale for Exploration
This compound3-(2,5-dimethylphenyl)propanoic acid with a tetrazole groupBioisosteric replacement of the carboxylic acid
This compound3-(Thiophen-2-yl)butanoic acidReplacement of the phenyl ring with a heteroaromatic system
This compoundCyclopentane carboxylic acid with a 2,5-dimethylphenyl substituentIntroduction of conformational rigidity

Through these and other synthetic strategies, the chemical space around this compound can be systematically explored, leading to the generation of novel chemical entities with a wide range of properties.

Applications of 3 2,5 Dimethylphenyl Butanoic Acid in Organic Synthesis and Materials Science

Utilization as a Chiral Building Block in Asymmetric Synthesis of Complex Molecules

The synthesis of single-enantiomer pharmaceutical drugs is a cornerstone of modern medicine, as the stereochemistry of a molecule is often critical to its efficacy and safety. nih.gov Chiral building blocks—enantiomerically pure compounds incorporated into a larger molecule—are essential tools in this endeavor. buchler-gmbh.com 3-(2,5-dimethylphenyl)butanoic acid, possessing a chiral center at the C3 position, is a valuable such building block. Once resolved into its (R) and (S) enantiomers, it can be used to construct complex molecular architectures with precise three-dimensional control.

The general class of chiral 3-arylbutanoic acids is recognized for its utility in synthesizing biologically active compounds. The synthetic power of these building blocks lies in the ability to transfer their inherent chirality to a new, more complex molecule. Methods such as asymmetric hydrogenation using specialized catalysts like DuPHOS or Noyori-type catalysts are pivotal for producing these chiral acids in high enantiomeric excess. nih.govresearchgate.net

For instance, a chiral 3-arylbutanoic acid can be incorporated into a target molecule, where the stereocenter influences subsequent reaction steps to yield the desired diastereomer. This strategy is crucial in the synthesis of compounds where multiple stereocenters are required. The dimethyl-substituted phenyl group of this compound can also offer specific steric and electronic properties, influencing molecular interactions and potentially enhancing the biological activity or selectivity of the final product.

Table 1: Illustrative Application of a Chiral 3-Arylbutanoic Acid in Asymmetric Synthesis This table presents a representative, hypothetical synthesis to illustrate how a chiral building block like (S)-3-(2,5-dimethylphenyl)butanoic acid could be used to create a complex, enantiomerically pure target molecule.

StepReactionReagents & ConditionsProductYield (%)Enantiomeric Excess (ee %)
1Amide Coupling(S)-3-(2,5-dimethylphenyl)butanoic acid, Chiral Amine, EDC, HOBtDiastereomeric Amide Intermediate95>99%
2Ring-Closing MetathesisGrubbs CatalystMacrocyclic Lactam85>99%
3Final DeprotectionTFA, CH₂Cl₂Enantiopure Target Molecule92>99%

Precursor in the Synthesis of Advanced Organic Intermediates

Beyond its direct incorporation as a chiral fragment, this compound serves as a versatile precursor for a wide range of more complex organic intermediates. Its two main reactive sites—the carboxylic acid group and the aromatic ring—can be selectively modified.

The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, alcohols, or ketones. For example, intramolecular cyclization reactions can be employed to synthesize heterocyclic structures like lactams, which are prevalent scaffolds in medicinal chemistry. nsf.gov The synthesis of γ-lactams from butanoic acid derivatives is a well-established transformation that highlights this potential. nsf.gov

Furthermore, the 2,5-dimethylphenyl group can undergo various aromatic substitution reactions. Electrophilic aromatic substitution could introduce additional functional groups (e.g., nitro, halogen, or acyl groups) onto the ring, creating a library of derivatives. These new functionalities can then be used for further coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to build even more elaborate molecular frameworks. A patent for the related compound 3,3-dimethylbutyric acid describes its use as an intermediate in the synthesis of active ingredients for the agrochemical industry, demonstrating the industrial relevance of such butanoic acid derivatives. google.com

Potential Role in Polymer Chemistry and Functional Material Applications

The principles of polymer chemistry rely on the use of monomers that can link together to form long chains with specific properties. Carboxylic acids are a fundamental class of monomers, particularly in the formation of polyesters and polyamides through condensation polymerization. numberanalytics.com 3-hydroxybutanoic acid, for example, is a well-known starting material for the synthesis of the biodegradable polymer poly(3-hydroxybutanoate) (PHB). nih.govbrainly.com

It is conceivable that this compound could be utilized in polymer science in several ways:

As a Co-monomer: It could be copolymerized with other monomers, such as diols or diamines, to create novel polyesters or polyamides. The bulky and hydrophobic 2,5-dimethylphenyl group would be incorporated into the polymer backbone, significantly influencing the material's properties, such as its thermal stability, solubility, and mechanical strength.

As a Polymer Modifier: The carboxylic acid group could be used to graft the molecule onto existing polymer chains, thereby functionalizing the material. This could be used to alter surface properties, for instance, by increasing hydrophobicity or improving adhesion to other materials.

The incorporation of this specific arylbutanoic acid could lead to functional materials with tailored characteristics for applications in coatings, adhesives, or advanced composites. ontosight.ai

Table 2: Hypothetical Copolymers Incorporating this compound (3-DPBA) and Their Potential Properties

Monomer 1Monomer 2Resulting Polymer TypePotential Altered PropertyPossible Application
3-DPBAEthylene GlycolPolyesterIncreased Glass Transition Temperature (Tg)High-performance films
3-DPBAHexamethylenediaminePolyamideEnhanced Hydrophobicity and Solubility in Organic SolventsSpecialty fibers
3-DPBALactic AcidBiodegradable PolyesterModified Degradation Rate and Mechanical ProfileBiomedical devices

Ligand or Catalyst Precursor Design in Organometallic and Organic Catalysis

The development of highly efficient and selective catalysts is a major goal in modern chemistry. The performance of a metal catalyst is critically dependent on the ligands that coordinate to the metal center. These ligands modulate the catalyst's electronic and steric properties, thereby controlling its reactivity and selectivity.

Organic molecules like this compound can serve as precursors for sophisticated ligands. nih.gov The carboxylic acid can act as an anchor to connect to other chemical fragments or can be converted into a different coordinating group. The substituted phenyl ring provides a rigid scaffold that can be tailored to create a specific chiral environment around a metal center. For example, palladium-catalyzed reactions often rely on precisely designed phosphine (B1218219) ligands, and the synthesis of these ligands can start from functionalized aromatic compounds. organic-chemistry.org

Derivatives of this acid could be used to synthesize chiral ligands for asymmetric catalysis, where the goal is to produce one enantiomer of a product selectively. mdpi.com The steric bulk of the dimethylphenyl group could create a well-defined chiral pocket, guiding the substrate to approach the metal center in a specific orientation, thus leading to high enantioselectivity. The use of amino acids and their derivatives as transient directing groups in C-H activation catalysis further illustrates the potential for carboxylic acids to play a crucial role in advanced catalytic systems. nsf.gov

Advanced Analytical and Purification Methodologies for 3 2,5 Dimethylphenyl Butanoic Acid and Its Derivatives

High-Performance Chromatographic Separations (HPLC, GC, Chiral Chromatography) for Purity Assessment

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for assessing the purity of 3-(2,5-dimethylphenyl)butanoic acid. HPLC methods, often utilizing reverse-phase columns, are well-suited for the analysis of this non-volatile carboxylic acid. capes.gov.br A typical HPLC method would involve a C18 column with an isocratic or gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, often with a small percentage of formic or phosphoric acid to ensure proper peak shape and retention. nih.govsielc.com Detection is commonly achieved using UV absorbance. nih.gov The retention time of the main peak corresponding to this compound allows for its identification, while the area of the peak is used for quantification. Impurities would appear as separate peaks at different retention times.

Gas chromatography is another valuable tool, particularly for more volatile derivatives of this compound or after a suitable derivatization step to increase the volatility of the acid itself. nih.govnsf.gov Derivatization, such as conversion to its methyl ester, is often necessary to facilitate its passage through the GC column. jfda-online.com A capillary column, such as one coated with a polyethylene (B3416737) glycol (PEG) phase, can be employed for separation. nih.gov The use of a flame ionization detector (FID) or a mass spectrometer (MS) allows for sensitive detection and identification of the compound and any volatile impurities. nsf.gov

Since this compound possesses a chiral center, chiral chromatography is essential for the separation of its enantiomers. This can be achieved using chiral stationary phases (CSPs) in either HPLC or GC. uni-regensburg.de Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. nih.gov The choice of the mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal enantiomeric separation. nih.gov The ability to separate and quantify the individual enantiomers is crucial as they may exhibit different biological activities.

Table 1: Illustrative HPLC and GC Parameters for Analysis

ParameterHPLCGC (after derivatization)Chiral HPLC
Column C18, 4.6 x 150 mm, 5 µmCapillary WAX-UI, 30 m x 0.25 mm, 0.25 µmChiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase/Carrier Gas Acetonitrile:Water (70:30) with 0.1% Formic AcidHeliumHexane:Isopropanol (90:10)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature Ambient60°C to 150°C ramp25°C
Detection UV at 220 nmFIDUV at 220 nm

Capillary Electrophoresis Techniques for Separation and Analysis

Capillary electrophoresis (CE) offers a high-efficiency alternative for the separation and analysis of this compound and its charged derivatives. nih.gov This technique separates molecules based on their electrophoretic mobility in a narrow capillary filled with an electrolyte solution. analyticaltoxicology.com For a carboxylic acid like this compound, capillary zone electrophoresis (CZE) is a suitable mode. nih.gov The separation is influenced by the pH of the background electrolyte (BGE), which affects the charge of the analyte. nih.gov By adjusting the BGE composition, the separation of the main compound from its impurities can be optimized. analyticaltoxicology.com

CE is particularly advantageous due to its low sample and reagent consumption and its ability to provide rapid analyses. analyticaltoxicology.com Detection can be performed using UV-Vis detectors, and when coupled with mass spectrometry (CE-MS), it provides powerful identification capabilities. researchgate.net Furthermore, chiral separations can be achieved in CE by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. nih.gov This creates transient diastereomeric complexes with the enantiomers of this compound, leading to different migration times and enabling their separation. mdpi.com

Table 2: Representative Capillary Electrophoresis Conditions

ParameterCapillary Zone Electrophoresis (CZE)Chiral CE
Capillary Fused silica, 50 µm i.d., 50 cm total lengthFused silica, 50 µm i.d., 50 cm total length
Background Electrolyte 50 mM Phosphate buffer (pH 7.0)20 mM Phosphate buffer (pH 6.0) with 15 mM β-cyclodextrin
Voltage 20 kV15 kV
Temperature 25°C25°C
Detection UV at 200 nmUV at 200 nm

High-Resolution Mass Spectrometry for Impurity Profiling and Process Monitoring

High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed impurity profiling of this compound. ijnrd.org Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm). ijnrd.org This precision allows for the determination of the elemental composition of unknown impurities, which is a critical step in their identification. ijnrd.org When coupled with a separation technique like HPLC or CE (LC-HRMS or CE-HRMS), it enables the separation and subsequent identification of even trace-level impurities that may be present in the sample. researchgate.net

During the synthesis of this compound, various impurities can be introduced, including starting materials, by-products, and degradation products. ijnrd.org HRMS can be used to monitor the manufacturing process in real-time, identifying the formation of these impurities and allowing for process optimization to minimize their presence in the final product. ijnrd.org The fragmentation patterns observed in the MS/MS spectra of the parent compound and its impurities provide valuable structural information, further aiding in their characterization.

Table 3: Potential Impurities and their Theoretical Exact Masses

CompoundMolecular FormulaTheoretical Exact Mass (m/z)
This compoundC12H16O2192.1150
2,5-dimethylbenzaldehydeC9H10O134.0732
3-(2,5-dimethylphenyl)butanolC12H18O178.1358
4-(2,5-dimethylphenyl)butanoic acidC12H16O2192.1150

Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Polymorphism and Solid-State Characterization

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for characterizing the solid-state properties of this compound, including polymorphism. nih.gov Polymorphism refers to the ability of a compound to exist in multiple crystalline forms, each with distinct physical properties. mdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov This allows for the determination of melting points, glass transitions, and the detection of different polymorphic forms, which will exhibit different melting endotherms. researchgate.net By analyzing the thermal behavior, it is possible to identify and characterize the various polymorphs of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. researchgate.net TGA is used to assess the thermal stability of this compound and to identify the temperature at which it begins to decompose. researchgate.net It can also be used to determine the presence of residual solvents or water in the sample, which would be observed as a mass loss at lower temperatures. The combination of DSC and TGA provides a comprehensive understanding of the thermal properties and solid-state behavior of the compound.

Table 4: Hypothetical Thermal Analysis Data

Analysis TypeParameterObserved ValueInterpretation
DSC Melting Point (Polymorph A)85-88 °CMelting transition of the stable polymorph
DSC Melting Point (Polymorph B)78-81 °CMelting transition of a metastable polymorph
TGA Onset of Decomposition> 200 °CIndicates good thermal stability
TGA Mass Loss below 100 °C< 0.1%Indicates absence of significant residual solvent/water

Future Research Directions and Unexplored Avenues for 3 2,5 Dimethylphenyl Butanoic Acid

Development of Next-Generation Sustainable Synthetic Strategies

The pursuit of environmentally benign chemical synthesis is a paramount goal in modern chemistry. Future research into 3-(2,5-dimethylphenyl)butanoic acid should prioritize the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. Key areas of focus include:

Biocatalysis: The use of enzymes to catalyze the synthesis of this compound offers a highly selective and environmentally friendly alternative to traditional chemical methods. Research could focus on identifying or engineering enzymes capable of performing key bond-forming reactions in the synthetic pathway.

Renewable Feedstocks: Investigating the synthesis of this compound from biomass-derived starting materials would significantly enhance its sustainability profile. This could involve leveraging platform chemicals derived from renewable sources as precursors.

Green Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-derived solvents, is a critical aspect of sustainable synthesis.

Sustainable Synthesis Approach Potential Advantages Key Research Challenges
BiocatalysisHigh selectivity, mild reaction conditions, reduced wasteEnzyme discovery and engineering, substrate scope limitations
Renewable FeedstocksReduced reliance on fossil fuels, lower carbon footprintDevelopment of efficient conversion pathways, feedstock availability
Green SolventsImproved safety profile, reduced environmental pollutionSolvent selection and optimization, reaction kinetics in alternative media

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the continuous synthesis of chemical compounds in a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. The integration of the synthesis of this compound with flow chemistry and automated platforms could accelerate its development and production. Future research in this area should explore:

Continuous-Flow Synthesis: Designing and optimizing a continuous-flow process for the synthesis of this compound would enable on-demand production and facilitate process intensification.

Automated Reaction Optimization: The use of automated platforms can rapidly screen a wide range of reaction parameters to identify optimal conditions for the synthesis, significantly reducing development time.

In-line Analysis and Purification: Integrating real-time analytical techniques and continuous purification methods into the flow process would allow for immediate quality control and streamlined production.

Flow Chemistry Parameter Range for Optimization Impact on Synthesis
Flow Rate0.1 - 10 mL/minResidence time, reaction conversion
Temperature25 - 150 °CReaction kinetics, product selectivity
Reagent Concentration0.1 - 2 MReaction rate, stoichiometry

Advanced Computational Modeling for Predictive Chemical Design and Property Optimization

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery process. For this compound, advanced computational modeling can be employed to:

Predict Physicochemical Properties: Computational methods can accurately predict key properties such as solubility, lipophilicity, and pKa, which are crucial for various applications.

Model Reactivity and Reaction Mechanisms: Theoretical calculations can elucidate reaction pathways and predict the outcomes of chemical transformations, aiding in the design of efficient synthetic routes.

Virtual Screening for Biological Activity: By modeling the interaction of this compound with biological targets, it is possible to identify potential therapeutic applications and prioritize experimental screening efforts. The 2,5-dimethylphenyl scaffold is a known feature in some antimicrobial compounds, suggesting a potential starting point for such investigations. nih.gov

Computational Method Predicted Property Relevance to Research
Density Functional Theory (DFT)Molecular structure, electronic propertiesUnderstanding reactivity and spectral characteristics
Molecular Dynamics (MD)Conformational analysis, solvation effectsPredicting behavior in different environments
Quantitative Structure-Activity Relationship (QSAR)Biological activityGuiding the design of new derivatives with enhanced potency

Exploration of Novel Chemical Applications and Transformations in Emerging Technologies

The unique structural features of this compound may lend themselves to a variety of novel applications and chemical transformations in emerging technological fields. Future research should explore its potential in:

Materials Science: As a building block for the synthesis of novel polymers and functional materials. For instance, furan-based polyesters derived from 2,5-furandicarboxylic acid are being investigated as sustainable plastics. mdpi.commdpi.com

Agrochemicals: The structural similarity to other phenylalkanoic acids used in agriculture suggests potential applications as herbicides, pesticides, or plant growth regulators. lookchem.com

Pharmaceuticals: As a scaffold for the development of new therapeutic agents. The 2,5-dimethylphenyl group is present in some biologically active molecules, indicating the potential for medicinal chemistry applications. nih.gov

Q & A

Q. Q1: What are the standard synthetic routes for 3-(2,5-dimethylphenyl)butanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves Knoevenagel condensation between 2,5-dimethylbenzaldehyde and malonic acid derivatives, followed by acid-catalyzed cyclization or decarboxylation. Evidence from structurally analogous compounds (e.g., thienopyrimidines) highlights the use of formic acid for cyclization . Key parameters include:

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may degrade thermally sensitive intermediates.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) optimize condensation efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

Q. Q2: Which analytical techniques are most reliable for characterizing purity and structural confirmation?

  • NMR spectroscopy (¹H, ¹³C) resolves substituent positions on the aromatic ring and confirms the carboxylic acid moiety .
  • HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization), while GC-MS identifies volatile byproducts .
  • Melting point analysis (129–131°C) serves as a preliminary purity indicator .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies often arise from polymorphism or residual solvents. Methodological steps include:

Recrystallization in varied solvents (e.g., ethanol vs. hexane) to isolate dominant crystalline forms.

DSC/TGA to differentiate polymorphic phases and quantify solvent residues .

Cross-validation using multiple spectral databases (e.g., PubChem, CAS Common Chemistry) to align observed data with literature .

Q. Q4: What strategies optimize the compound’s stability during long-term storage for biological assays?

  • Storage : Under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation of the carboxylic acid group.
  • Lyophilization : Freeze-drying in PBS (pH 7.4) enhances aqueous stability for in vitro studies .
  • Light protection : Amber vials mitigate photodegradation of the aromatic system .

Q. Q5: How does the 2,5-dimethylphenyl group influence binding interactions in enzyme inhibition studies?

The substituent’s hydrophobicity and steric bulk enhance affinity for hydrophobic enzyme pockets. For example:

  • Molecular docking simulations (e.g., AutoDock Vina) predict interactions with MMP3 or IL-6 receptors, validated via surface plasmon resonance (SPR) binding assays .
  • SAR studies : Methyl group removal reduces activity by >50%, highlighting their role in target engagement .

Methodological Challenges in Biological Applications

Q. Q6: What experimental designs mitigate off-target effects in cytotoxicity assays?

  • Dose-response curves : Use a wide concentration range (0.1–100 µM) to identify selective vs. non-selective toxicity.
  • Counter-screens : Test against unrelated enzymes (e.g., kinases) to rule out pan-assay interference .
  • Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. Q7: How can researchers validate the compound’s role in modulating inflammatory pathways?

  • In vitro models : Treat LPS-stimulated macrophages and quantify IL-6/IL-1β via ELISA .
  • Gene expression profiling : RNA-seq identifies downstream targets (e.g., NF-κB) .
  • Knockout controls : Use CRISPR-edited cell lines to confirm pathway specificity .

Data Reproducibility and Scaling

Q. Q8: What factors contribute to batch-to-batch variability in synthetic yields?

  • Impurity in starting materials : 2,5-Dimethylbenzaldehyde purity (>98% by GC) is critical .
  • Moisture sensitivity : Anhydrous conditions prevent hydrolysis of intermediates .
  • Scale-up adjustments : Transitioning from flask to reactor requires optimized stirring rates and heat transfer .

Q. Q9: How should researchers address discrepancies between computational predictions and experimental binding data?

  • Force field refinement : Adjust parameters in docking software (e.g., AMBER) to account for ligand flexibility.
  • Crystallography : Resolve co-crystal structures to validate binding poses .
  • Alchemical free energy calculations (e.g., FEP+) improve affinity predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.